molecular formula C11H22ClN3 B15111531 N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine

N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15111531
M. Wt: 231.76 g/mol
InChI Key: JVXDBRFRNCLRCO-UHFFFAOYSA-N
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Description

N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a 1H-pyrazole core substituted with methyl, isopropyl, and isobutyl groups. Pyrazoles are nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. This article compares the compound with three related pyrazol-4-amine derivatives, emphasizing substituent effects, synthesis, and spectral properties.

Properties

Molecular Formula

C11H22ClN3

Molecular Weight

231.76 g/mol

IUPAC Name

3-methyl-N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H21N3.ClH/c1-8(2)6-12-11-7-14(9(3)4)13-10(11)5;/h7-9,12H,6H2,1-5H3;1H

InChI Key

JVXDBRFRNCLRCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC(C)C)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by alkylation reactions to introduce the isobutyl, isopropyl, and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound and its analogs share a pyrazol-4-amine scaffold but differ in substituents, which influence reactivity, stability, and applications:

Compound Name Substituents (Positions) Key Structural Features
N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine 1-isopropyl, 3-methyl, 4-(N-isobutyl)amine Branched alkyl groups (isopropyl, isobutyl)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-pyridin-3-yl, 3-methyl, 4-(N-cyclopropyl)amine Aromatic pyridine ring, cyclopropyl amine
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-pyridin-3-yl, 3-methyl, 4-(N-(3-methylthiopropyl))amine Thioether side chain
N-benzyl-1-isobutyl-3-methyl-1H-pyrazol-4-amine 1-isobutyl, 3-methyl, 4-(N-benzyl)amine Aromatic benzyl group

Key Observations :

  • Bulkiness : The target compound’s isopropyl and isobutyl groups may hinder synthetic accessibility compared to smaller substituents (e.g., cyclopropyl in ).

Physicochemical Properties

Available data for analogs are summarized below:

Compound Name Molecular Formula Melting Point (°C) Spectral Data (Key Features)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H14N4 104.0–107.0 HRMS (ESI): m/z 215 ([M+H]+)
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H16N4S Not reported IR (film): 3298 cm⁻¹ (N–H stretch)
N-benzyl-1-isobutyl-3-methyl-1H-pyrazol-4-amine C15H22ClN3* Not reported Molecular mass: 279.81 g/mol

Insights :

  • Melting Points : The cyclopropyl analog’s moderate melting range (104–107°C) suggests crystalline stability, possibly due to hydrogen bonding.
  • Spectral Data : HRMS and IR data () confirm molecular identity and functional groups (e.g., amine N–H stretches).

Research Findings and Implications

  • Substituent Effects : Bulky alkyl groups (e.g., isobutyl) may lower solubility in polar solvents but enhance lipid membrane permeability. Aromatic substituents (e.g., pyridine, benzyl) could improve binding affinity in biological targets .
  • Synthetic Challenges : Copper catalysis () is effective for pyrazol-4-amine derivatization but struggles with steric hindrance. Alternative methods (e.g., palladium catalysis) may be necessary for the target compound.

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